

# physical and chemical properties of 5-Bromoisophthalonitrile

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## Compound of Interest

Compound Name: 5-Bromoisophthalonitrile

Cat. No.: B065692

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## An In-depth Technical Guide to the Physical and Chemical Properties of 5-Bromoisophthalonitrile

For Researchers, Scientists, and Drug Development Professionals

## Executive Summary

**5-Bromoisophthalonitrile**, also known as 5-bromo-1,3-benzenedicarbonitrile, is an aromatic organic compound with significant potential as a versatile building block in medicinal chemistry and materials science. Its structure, featuring a benzene ring substituted with a bromine atom and two nitrile groups, provides multiple reactive sites for the synthesis of more complex molecules. This guide provides a comprehensive overview of the known physical and chemical properties of **5-Bromoisophthalonitrile**, along with general experimental protocols for its synthesis and characterization, designed to support researchers in their scientific endeavors.

## Chemical Identity and Physical Properties

**5-Bromoisophthalonitrile** is a solid at room temperature, typically appearing as a pale-yellow to yellow-brown substance.<sup>[1]</sup> While specific quantitative data on its solubility is limited, it is expected to have low solubility in water and moderate solubility in polar organic solvents, a common characteristic for such aromatic compounds.<sup>[1][2]</sup>

Table 1: Physical and Chemical Properties of **5-Bromoisophthalonitrile**

Property	Value	Source(s)
IUPAC Name	5-Bromobenzene-1,3-dicarbonitrile	[1]
Synonyms	5-Bromoisophthalonitrile	[1]
CAS Number	160892-07-9	[3]
Molecular Formula	C <sub>8</sub> H <sub>3</sub> BrN <sub>2</sub>	[3]
Molecular Weight	207.03 g/mol	[3]
Appearance	Pale-yellow to yellow-brown solid	[1]
Solubility	Expected to be moderately soluble in polar organic solvents	[1]

## Chemical Reactivity and Spectroscopic Analysis

The chemical reactivity of **5-Bromoisophthalonitrile** is primarily dictated by its functional groups: the two nitrile (-CN) groups and the bromine (-Br) atom attached to the benzene ring. The presence of these electron-withdrawing groups makes the aromatic ring susceptible to nucleophilic substitution reactions, with the bromine atom serving as a good leaving group.[1] This characteristic makes it a valuable intermediate in the synthesis of various heterocyclic compounds and other complex organic molecules.

While specific, experimentally determined spectroscopic data for **5-Bromoisophthalonitrile** is not widely available in the public domain, the following sections outline the expected spectral characteristics based on its structure and general principles of spectroscopic analysis.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- <sup>1</sup>H NMR:** The proton NMR spectrum is expected to be simple due to the symmetry of the molecule. There would likely be two signals in the aromatic region, corresponding to the two sets of equivalent protons on the benzene ring.

- $^{13}\text{C}$  NMR: The carbon NMR spectrum would show distinct signals for the different carbon atoms in the molecule, including the carbon atoms of the nitrile groups and the carbons of the benzene ring. The carbon attached to the bromine atom would have a characteristic chemical shift.

## Infrared (IR) Spectroscopy

The IR spectrum of **5-Bromoisophthalonitrile** would be expected to show characteristic absorption bands for its functional groups. A strong, sharp absorption band around  $2230\text{ cm}^{-1}$  would indicate the presence of the nitrile ( $\text{C}\equiv\text{N}$ ) stretching vibration. The spectrum would also exhibit bands in the aromatic region (around  $1600\text{--}1450\text{ cm}^{-1}$ ) corresponding to  $\text{C}=\text{C}$  stretching vibrations of the benzene ring, and  $\text{C-H}$  stretching vibrations above  $3000\text{ cm}^{-1}$ .

## Mass Spectrometry (MS)

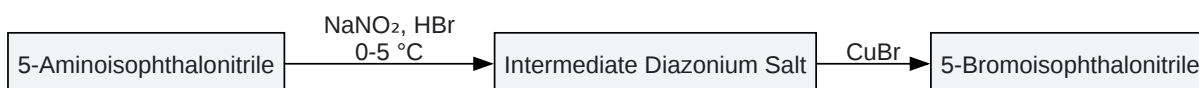
Mass spectrometry would confirm the molecular weight of **5-Bromoisophthalonitrile**. The mass spectrum would show a molecular ion peak ( $\text{M}^+$ ) at  $m/z$  corresponding to its molecular weight (207.03). Due to the presence of a bromine atom, there would be a characteristic isotopic pattern with two peaks of nearly equal intensity ( $\text{M}^+$  and  $\text{M}+2^+$ ), corresponding to the natural abundance of the  $^{79}\text{Br}$  and  $^{81}\text{Br}$  isotopes.

## Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **5-Bromoisophthalonitrile** are not readily available. However, the following sections provide generalized procedures that are commonly used for compounds of this class.

## General Synthetic Approach: Sandmeyer Reaction

A plausible synthetic route to **5-Bromoisophthalonitrile** is via a Sandmeyer reaction, starting from a corresponding amino-substituted precursor.



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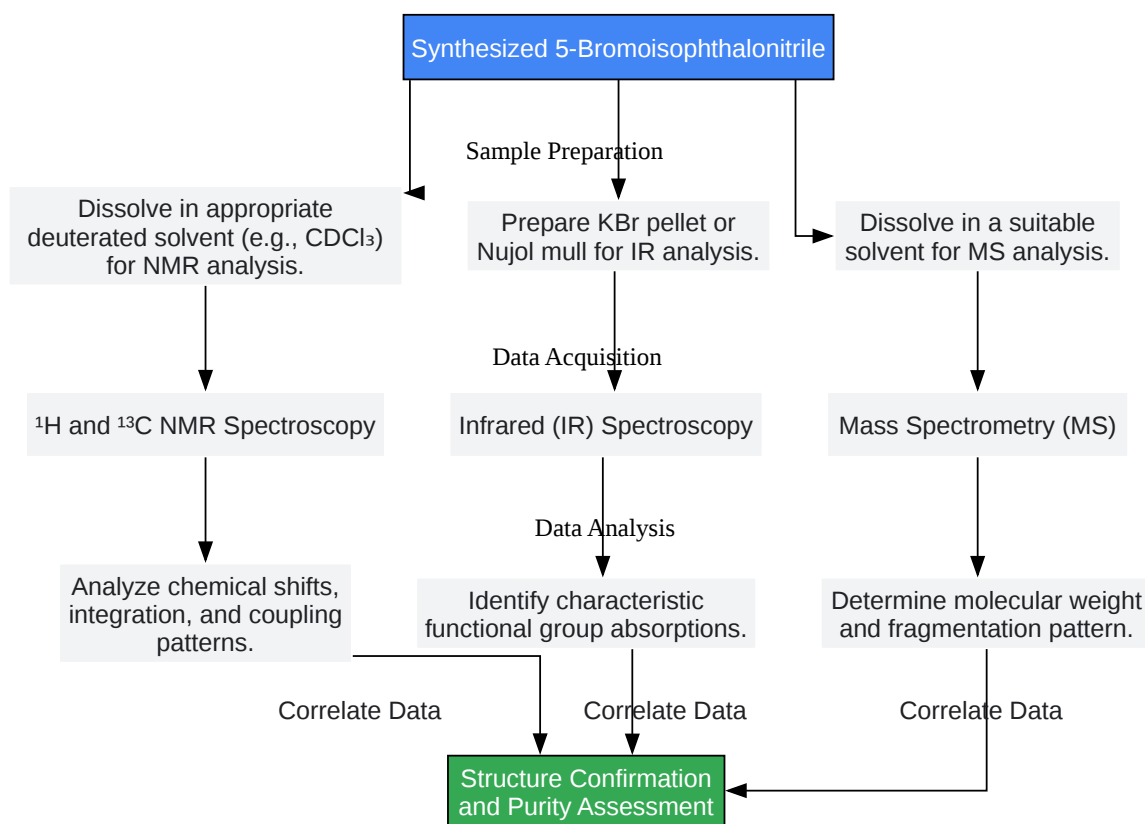
Caption: Plausible synthetic pathway for **5-Bromoisophthalonitrile** via a Sandmeyer reaction.

Protocol:

- **Diazotization:** Dissolve 5-aminoisophthalonitrile in an aqueous solution of hydrobromic acid (HBr). Cool the solution to 0-5 °C in an ice bath.
- Slowly add an aqueous solution of sodium nitrite ( $\text{NaNO}_2$ ) dropwise, while maintaining the temperature below 5 °C. Stir the mixture for a designated time to ensure the complete formation of the diazonium salt.
- **Sandmeyer Reaction:** In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.
- Slowly add the cold diazonium salt solution to the CuBr solution. Nitrogen gas evolution should be observed.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
- **Work-up and Purification:** Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

## General Protocol for Spectroscopic Characterization

The following workflow outlines the standard procedures for the structural elucidation and purity assessment of a synthesized compound like **5-Bromoisophthalonitrile**.



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Caption: General workflow for the spectroscopic characterization of **5-Bromoisophthalonitrile**.

## Safety and Handling

**5-Bromoisophthalonitrile** is classified as harmful if swallowed, in contact with skin, or if inhaled.[4] It is essential to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area or a fume hood.

Table 2: GHS Hazard and Precautionary Statements

Category	Code	Statement	Source
Hazard	H302+H312+H332	Harmful if swallowed, in contact with skin or if inhaled.	[4]
Precautionary	P280	Wear protective gloves/protective clothing/eye protection/face protection.	[4]

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this chemical.

## Conclusion

**5-Bromoisophthalonitrile** is a valuable chemical intermediate with significant potential in synthetic chemistry. While detailed experimental data is not extensively published, its known properties and the general methodologies for its synthesis and characterization provide a solid foundation for its use in research and development. The information compiled in this guide serves as a valuable resource for scientists and professionals, enabling them to explore the applications of this compound in their work.

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